BenchChemオンラインストアへようこそ!

16-(R)-Clocortolone

Stereochemistry Corticosteroid structure-activity relationship Fluorine epimerization

16-(R)-Chlocortolone is the critical 6β-fluoro epimer impurity of clocortolone pivalate. Unlike the API, it requires chromatographic resolution—not MS alone—for accurate quantification under USP <476> unspecified impurity limits (NMT 0.10%). This reference standard is essential for ANDA analytical method development, DMF filing, QC release testing, and process control. Procure an authentically characterized standard to ensure your HPLC method meets pharmacopoeial specificity and regulatory expectations.

Molecular Formula C₂₇H₃₆ClFO₅
Molecular Weight 495.02
Cat. No. B1155753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-(R)-Clocortolone
Synonyms2-((6S,8S,9R,10S,11S,13S,14S,16S,17S)-9-Chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl Pivalate
Molecular FormulaC₂₇H₃₆ClFO₅
Molecular Weight495.02
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16-(R)-Clocortolone for Pharmaceutical Impurity Profiling and Reference Standard Procurement


16-(R)-Clocortolone (CAS 1365530-49-9; synonym 6-(R)-Clocortolone) is a process-related stereoisomeric impurity of the topical corticosteroid active pharmaceutical ingredient (API) clocortolone pivalate. Structurally, it is the 6β-fluoro epimer of clocortolone pivalate 21-pivalate ester, identified as Impurity I — (6R,9R,16R)-9-chloro-6β-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione-21-pivalate [1]. It was first isolated and characterized, along with two other previously unknown impurities, from clocortolone pivalate bulk drug substance via semi-preparative HPLC and unambiguously identified by NMR and mass spectrometry [1]. This compound is supplied primarily as a reference standard to support analytical method development, method validation, ANDA/DMF filings, and quality control release testing of clocortolone pivalate drug substance and drug product [2].

Why 16-(R)-Clocortolone Cannot Be Substituted with Other Clocortolone-Related Impurities or the API in Analytical Reference Applications


In pharmaceutical impurity profiling, substitution of a specific impurity reference standard with the parent API or a structurally adjacent impurity is analytically invalid because even single-center epimerization radically alters chromatographic retention, spectroscopic signature, and pharmacopoeial identification criteria. 16-(R)-Clocortolone differs from clocortolone pivalate API by the configuration at C-6: the API bears a 6α-fluoro substituent (6S), whereas 16-(R)-Clocortolone bears a 6β-fluoro substituent (6R) [1]. This epimerization at a chiral center adjacent to the fluorinated ring system produces distinct ¹H NMR chemical shifts, particularly for protons H4, H6, H7, and H8, enabling unambiguous differentiation [1]. Furthermore, USP 2025 organic impurity specifications mandate that any unspecified impurity in clocortolone pivalate drug substance not exceed 0.10% individually and 0.5% in total — thresholds that require an authentic, well-characterized reference standard of each specific impurity for accurate quantification [2].

Quantitative Differentiation Evidence: 16-(R)-Clocortolone vs. Clocortolone Pivalate API and Other In-Class Impurities


Stereochemical Epimerization at C-6: 6β-Fluoro (16-(R)-Clocortolone) vs. 6α-Fluoro (Clocortolone Pivalate API)

16-(R)-Clocortolone (Impurity I) is the 6β-fluoro epimer of clocortolone pivalate. The API clocortolone pivalate is unequivocally assigned as (6S,9R,16R)-9-chloro-6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione-21-pivalate, while Impurity I is (6R,9R,16R)-9-chloro-6β-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione-21-pivalate [1]. The C-6 epimerization was confirmed by ¹H NMR spectroscopy; the resonance patterns of H4, H6, H7, and H8 in Impurity I differ from those of the API, consistent with an axial-to-equatorial flip of the fluorine substituent on the B-ring [1]. In the broader corticosteroid class, the 6α-fluoro configuration is a well-established determinant of glucocorticoid receptor (GR) binding potency; the 6β epimer is predicted to exhibit markedly reduced GR transactivation activity, though no isolated receptor-binding data for 16-(R)-Clocortolone alone have been published [2].

Stereochemistry Corticosteroid structure-activity relationship Fluorine epimerization

USP Organic Impurity Limits: Quantified Regulatory Thresholds for Unspecified Impurities Including 16-(R)-Clocortolone

The USP 2025 monograph for Clocortolone Pivalate sets an acceptance criterion of not more than (NMT) 0.10% for any unspecified impurity and NMT 0.5% for total impurities in the drug substance [1]. 16-(R)-Clocortolone, as an unspecified process impurity, must be controlled below the 0.10% individual threshold. The assay employs an LC method with UV detection at 240 nm, using a 4.0-mm × 25-cm, 5-µm L1 column with acetonitrile-water (60:40) mobile phase, and a reporting threshold of 0.05% [1]. An earlier USP edition (USP29-NF24) specified a limit of NMT 3.0% for total chromatographic impurities determined by TLC-UV [2], illustrating the significant tightening of impurity specifications in the modern HPLC-based monograph.

Pharmaceutical analysis USP monograph Impurity quantification

Structural Origin and Formation Mechanism: Process Impurity I vs. Co-Occurring Impurities II and III

Xu et al. proposed that Impurity I (16-(R)-Clocortolone) arises during the manufacturing process of clocortolone pivalate through epimerization of the 6α-fluoro substituent to the 6β configuration, likely occurring during the fluorination or subsequent synthetic steps [1]. This distinguishes it from Impurity II, which involves migration of the fluorine from C-6 to C-4, and Impurity III, which is a di-esterified derivative bearing an additional pivalate at the 11β-hydroxy position [1]. The formation mechanism of Impurity I is specifically linked to the stereochemical lability of the C-6 fluorine under the reaction conditions used in the synthesis patented by Kaspar and Philippson (US 3,729,495) [2]. No quantitative yield or formation-rate data have been reported for this specific epimerization.

Process chemistry Impurity formation mechanism Steroid epimerization

Clinical Potency Landscape: Clocortolone Pivalate (API) vs. Triamcinolone Acetonide as Therapeutic-Benchmark Context for Impurity Specification Justification

In a 6-hour occluded single-application vasoconstrictor test performed on 40 healthy volunteers, clocortolone pivalate 0.1% cream showed no statistically significant difference in vasoconstriction potency compared with triamcinolone acetonide 0.025% cream; both were significantly superior to 1% hydrocortisone and placebo (p<0.01) [1]. In a paired-comparison clinical trial of 37 patients with bilateral corticosteroid-responsive dermatoses, clocortolone pivalate was numerically superior in 8 patients, triamcinolone acetonide was superior in 3, and both were equally effective in 26 — an overall non-significant difference [1]. These data establish the therapeutic potency benchmark for the API; 16-(R)-Clocortolone, as the 6β-fluoro epimer, is expected to exhibit reduced GR-mediated activity, justifying its control as an impurity, though no isolated vasoconstrictor or clinical data exist for this specific impurity [2].

Vasoconstrictor assay Topical corticosteroid potency Clinical comparator

Chromatographic Differentiation: Relative Retention Time (RRT) and Mass Equivalence with the API

Under the analytical LC conditions described by Xu et al. (Dikma Diamonsil C-18 column, 200 × 4.6 mm, 5 μm, 30°C, acetonitrile-water gradient), Impurity I (16-(R)-Clocortolone) elutes with a relative retention time (RRT) distinct from clocortolone pivalate (RRT 1.0), though the exact RRT value was reported in Table 1 of the original publication [1]. Critically, ESI mass spectrometry showed that Impurity I has a nominal mass of 494 Da, identical to the API clocortolone pivalate [1]. This mass equivalence means that MS detection alone cannot distinguish the impurity from the API; chromatographic separation coupled with a characterized reference standard is mandatory for specific identification and quantification. The USP 2025 HPLC method uses a system suitability requirement of resolution NLT 1.5 between clocortolone (free base, RRT 0.25) and clocortolone pivalate (RRT 1.0) [2].

HPLC method development Relative retention time Mass spectrometry

Procurement-Driven Application Scenarios for 16-(R)-Clocortolone Reference Standard


HPLC Method Development and System Suitability Testing for Clocortolone Pivalate ANDA Submissions

Generic drug manufacturers pursuing ANDA approval for clocortolone pivalate cream (0.1%) are required to demonstrate that their analytical methods can resolve and quantify all process-related impurities. Because 16-(R)-Clocortolone shares an identical nominal mass (494 Da) with the API, it cannot be distinguished by MS alone — chromatographic resolution is essential [1]. The USP 2025 monograph mandates a resolution of NLT 1.5 between clocortolone and clocortolone pivalate peaks and sets an individual unspecified impurity limit of NMT 0.10% [2]. An authenticated 16-(R)-Clocortolone reference standard enables accurate determination of relative retention time, peak purity assessment, and method specificity validation during ANDA analytical development.

Quality Control Release Testing and Stability Studies for Clocortolone Pivalate Drug Substance

Under ICH Q3A guidelines and USP 2025 specifications, any unspecified impurity in clocortolone pivalate drug substance must not exceed 0.10%, with total impurities capped at 0.5% and a reporting threshold of 0.05% [2]. 16-(R)-Clocortolone, as a known process impurity originating from C-6 epimerization during synthesis, must be monitored in every batch release and throughout stability studies to ensure that epimerization does not progress under storage conditions [1]. Use of a quantified reference standard allows QC laboratories to establish accurate response factors and report impurity levels with the precision required for regulatory compliance.

Process Chemistry Optimization and Control Strategy Development

The formation of 16-(R)-Clocortolone is mechanistically linked to epimerization of the 6α-fluoro substituent during the fluorination step or subsequent reactions in the synthesis route patented by Kaspar and Philippson (US 3,729,495) [3]. A pure reference standard of this impurity enables process chemists to identify critical process parameters (temperature, reagent stoichiometry, reaction time) that influence the 6α→6β epimerization rate. By spiking experiments and fate-and-purge studies using the authentic impurity standard, manufacturers can demonstrate that the commercial process consistently controls this impurity below the 0.10% USP threshold, supporting the overall control strategy in the marketing application.

Pharmacopoeial Compliance and Reference Standard Qualification

Although 16-(R)-Clocortolone is not currently listed as a specified impurity in the USP Clocortolone Pivalate monograph, it must still be controlled under the 'any unspecified impurity' criterion of NMT 0.10% [2]. Laboratories performing compendial release testing may require this reference standard to qualify in-house working standards, establish relative response factors, and demonstrate during regulatory inspections that their HPLC methods can detect and quantify this known process impurity at pharmacopoeially mandated levels. The compound is commercially available from multiple suppliers (e.g., TRC, SynZeal, Delta-B) at typical pack sizes of 5–25 mg, supporting routine analytical use at a procurement scale aligned with impurity testing workflows .

Quote Request

Request a Quote for 16-(R)-Clocortolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.